molecular formula C4H8N4O B13526486 1H-Tetrazole-5-ethanol,1-methyl- CAS No. 15284-35-2

1H-Tetrazole-5-ethanol,1-methyl-

Cat. No.: B13526486
CAS No.: 15284-35-2
M. Wt: 128.13 g/mol
InChI Key: FJDZXTRRPAOCMA-UHFFFAOYSA-N
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Description

1H-Tetrazole-5-ethanol,1-methyl- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-ethanol,1-methyl- can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate . Another method involves the use of triethyl orthoformate and sodium azide under mild conditions .

Industrial Production Methods: Industrial production of 1H-Tetrazole-5-ethanol,1-methyl- often employs microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a short time with high yields. This method is efficient and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole-5-ethanol,1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the nitrogen atoms .

Mechanism of Action

The mechanism of action of 1H-Tetrazole-5-ethanol,1-methyl- involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems. This property makes it useful in drug design, where it can enhance the stability and bioavailability of pharmaceuticals . The compound’s high nitrogen content also allows it to form stable complexes with metal ions, which can be exploited in coordination chemistry .

Properties

CAS No.

15284-35-2

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)ethanol

InChI

InChI=1S/C4H8N4O/c1-8-4(2-3-9)5-6-7-8/h9H,2-3H2,1H3

InChI Key

FJDZXTRRPAOCMA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)CCO

Origin of Product

United States

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